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Population Pharmacokinetic Parameters

The table below summarizes the key population pharmacokinetic parameters of Tideglusib, characterized

using a two-compartment model with first-order elimination and dose-dependent bioavailability [1] [2] [3].

Parameter Description / Value

Model Structure Two-compartment model with first-order elimination [1] [2] [3].

Bioavailability Dose-dependent (less than proportional increase with dose) [1] [2] [3].

Significant
Covariate

Body weight (affects clearance and volume of distribution) [1] [2] [3].

Food Effect Time of food intake post-dose and meal type can affect overall exposure [1] [2]
[3].

Accumulation No accumulation observed during the treatment period [1] [2] [3].

| Systemic Exposure (Median) | 400 mg dose: AUC(0–12) = 1218.1 ng/mL·h; Cmax = 513.5 ng/mL [1] [2]

[3]. 1000 mg dose: AUC(0–12) = 3145.7 ng/mL·h; Cmax = 1170.9 ng/mL [1] [2] [3]. |
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Key Experimental Protocols

The pharmacokinetic data was derived using specific methodologies across different study populations.

Study
Element

Phase I (Healthy Elderly Subjects) Phase II (DM-1 Patients)

Study
Identifier

NP031112-07A03 [1] [2] AMO-02-MD-2-001 [1] [2]

Population 54 healthy subjects (≥60 years) [1] [2] 16 adolescent & adult patients (13-34

years) with congenital or juvenile-onset
DM-1 [1] [2]

Dosing Multiple doses (300 mg b.i.d. to 1200 mg
q.d.) for 14 days [1] [2]

Fixed doses (400 mg or 1000 mg q.d.)
for 12 weeks [1] [2]

Sample
Collection

Frequent sampling: 1832 plasma
samples; pre-dose and at multiple

timepoints up to 48 hours post-dose [1] [2]

Sparse sampling: 51 plasma samples;
pre-dose and between 2-4 hours post-

dose at weeks 2 and 12 [1] [2]

Analytical
Approach

Model development using non-linear

mixed effects modelling [1] [2]

Bayesian approach using Phase I model

parameters as priors [1] [2]

Mechanism of Action and Experimental Workflow

Tideglusib is a non-ATP competitive, irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β)

[4] [5] [6]. The following diagram illustrates its mechanism and the workflow used to characterize its

pharmacokinetics.
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Tideglusib MoA and PK Study Workflow

Molecular Mechanism of Action Pharmacokinetic Analysis Workflow

GSK-3β Kinase

Reduces Abnormal
Hyperphosphorylation

Reduced Activity

Tideglusib

Non-ATP Competitive
Irreversible Inhibition

Binds to Cys199

TDP-43 Protein

Restores Nuclear
Localization
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(Healthy Elderly)

Model Development
(Two-compartment, 1st order elimination)
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(DM-1 Patients)

Use Parameters as Priors

Final Population
PK Model

Covariate Analysis
(Body Weight Identified)
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Clinical Implications and Dosing Considerations

The pharmacokinetic findings have direct implications for clinical development and dosing strategies:

Body Weight Dosing: The identification of body weight as a significant covariate suggests that
weight-banded or weight-normalized dosing should be used to ensure consistent drug exposure

across patients of different sizes, which is particularly important for the paediatric population [1] [2]
[3].

Food and Administration: The observed food effect indicates that the timing of meals relative to
drug intake should be controlled in clinical practice to minimize variability in systemic exposure [1] [2]

[3].
Dose-Exposure Relationship: The dose-dependent bioavailability, likely due to solubility limitations,

means that increases in dose will not produce a proportional increase in systemic exposure. This is a
critical factor for dose selection in later-stage trials [1] [2] [3].

Knowledge Gaps and Future Research

While the population pharmacokinetics are well-characterized, the available search results lack specific

details on Tideglusib's metabolic fate. Key information that remains unclear includes:

The specific enzymes involved in its metabolism.
The chemical structures of its metabolites.

The primary routes of elimination from the body.

Further investigation through specialized pharmacokinetic and metabolism studies would be required to fill

these gaps.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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